molecular formula C14H24N2O3 B7018281 N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide

Cat. No.: B7018281
M. Wt: 268.35 g/mol
InChI Key: LZLDIVCEFCYHRN-UHFFFAOYSA-N
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Description

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound characterized by a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both azetidine and spirocyclic moieties in its structure suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-11-3-5-14(6-4-11)18-10-12(19-14)9-15-13(17)16-7-2-8-16/h11-12H,2-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLDIVCEFCYHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)OCC(O2)CNC(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 8-methyl-1,4-dioxaspiro[4.5]decan-3-ylmethanol. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Functionalization: The hydroxyl group of the spirocyclic intermediate is then converted into a suitable leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

    Nucleophilic Substitution: The functionalized spirocyclic intermediate undergoes nucleophilic substitution with azetidine-1-carboxamide to form the desired compound. This step typically requires a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The spirocyclic moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, targeting the carbonyl or amide functionalities.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, sodium hydride (NaH), dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(8-methyl-1,4-dioxaspiro[4

    Medicinal Chemistry: Due to its unique structure, this compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Materials Science: The spirocyclic structure could impart unique mechanical and thermal properties, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving spirocyclic and azetidine-containing molecules.

Mechanism of Action

The mechanism of action of N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic and azetidine moieties may facilitate binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol
  • tert-butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate

Uniqueness

N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide is unique due to the combination of its spirocyclic and azetidine structures. This dual functionality is not commonly found in other compounds, potentially leading to unique chemical reactivity and biological activity.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific fields.

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